ethyl 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of furan, trifluoromethyl, pyrimidine, and pyrazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrazole Ring: This involves cyclization reactions to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Fluoropyridines: These compounds also contain fluorine atoms and exhibit unique chemical properties.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their stability and biological activity.
Pyrazole Derivatives: These compounds share the pyrazole ring structure and are studied for their diverse biological activities.
The uniqueness of ETHYL 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE lies in its combination of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N4O3 |
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Molecular Weight |
366.29 g/mol |
IUPAC Name |
ethyl 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H13F3N4O3/c1-3-25-14(24)10-8-20-23(9(10)2)15-21-11(12-5-4-6-26-12)7-13(22-15)16(17,18)19/h4-8H,3H2,1-2H3 |
InChI Key |
PWRKLZCGKZJRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C |
Origin of Product |
United States |
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